4-bromo-3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole
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Overview
Description
4-bromo-3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of bromine, butoxymethyl, and difluoromethyl groups attached to the pyrazole ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 4-bromo-3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butoxymethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the difluoromethyl group: This can be achieved through the reaction of the pyrazole derivative with a difluoromethylating agent such as difluoromethyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
4-bromo-3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction reactions: Reduction of the difluoromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
4-bromo-3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives, such as enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine, butoxymethyl, and difluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but may include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds to 4-bromo-3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole include other pyrazole derivatives with different substituents. Some examples are:
4-bromo-3-fluoropyrazole: Similar structure but with a fluorine atom instead of the butoxymethyl group.
3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole: Lacks the bromine atom.
4-bromo-1-(difluoromethyl)-1H-pyrazole: Lacks the butoxymethyl group.
The uniqueness of this compound lies in the combination of its substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(difluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-2-3-4-15-6-8-7(10)5-14(13-8)9(11)12/h5,9H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDNJEZJRBLJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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